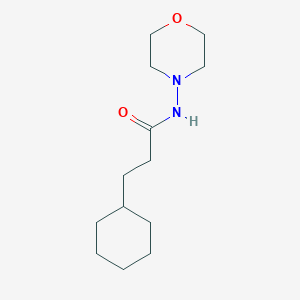
3-cyclohexyl-N-(morpholin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-(morpholin-4-yl)propanamide, also known as CMP, is a synthetic compound that has gained attention in the scientific community due to its potential in various research applications. CMP belongs to the class of amides and has a molecular formula of C14H25N2O2.
Mecanismo De Acción
3-cyclohexyl-N-(morpholin-4-yl)propanamide acts as a modulator of various ion channels and receptors by binding to specific sites on the proteins. The exact mechanism of action of this compound on Nav1.7, NMDA receptor, and alpha7 nicotinic acetylcholine receptor is still being studied. However, it is believed that this compound acts as an allosteric modulator, meaning that it binds to a site on the protein that is separate from the active site and changes the conformation of the protein, thereby altering its activity.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are dependent on the specific ion channel or receptor that it modulates. Inhibition of Nav1.7 by this compound has been shown to reduce pain sensation in animal models. Modulation of the NMDA receptor by this compound has been found to improve learning and memory in animal models. Inhibition of the alpha7 nicotinic acetylcholine receptor by this compound has been shown to impair cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-cyclohexyl-N-(morpholin-4-yl)propanamide in lab experiments is its specificity for certain ion channels and receptors. This allows for targeted modulation of specific pathways, which can provide valuable insights into the function of these pathways. However, one limitation of using this compound is its potential off-target effects. This compound may also modulate other ion channels or receptors that have not yet been identified, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 3-cyclohexyl-N-(morpholin-4-yl)propanamide. One area of interest is the development of more selective modulators of Nav1.7, which could lead to the development of new pain medications. Another area of interest is the study of this compound's effects on other ion channels and receptors, which could provide insights into new pathways involved in various physiological processes. Additionally, the development of more efficient synthesis methods for this compound could make it more accessible for research purposes.
Métodos De Síntesis
3-cyclohexyl-N-(morpholin-4-yl)propanamide can be synthesized through a multi-step process, starting with the reaction of cyclohexylamine with 4-morpholinecarboxaldehyde to form N-cyclohexyl-4-morpholinecarboxamide. This intermediate is then reacted with 3-bromopropanoic acid to form this compound. The purity of this compound can be increased through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
3-cyclohexyl-N-(morpholin-4-yl)propanamide has been widely used in scientific research due to its ability to modulate the activity of various ion channels and receptors. It has been shown to have an inhibitory effect on the voltage-gated sodium channel Nav1.7, which is involved in pain sensation. This compound has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. Additionally, this compound has been shown to have an inhibitory effect on the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive function.
Propiedades
IUPAC Name |
3-cyclohexyl-N-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-13(14-15-8-10-17-11-9-15)7-6-12-4-2-1-3-5-12/h12H,1-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAGBEZLQKSKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

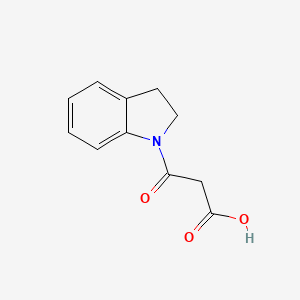
![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)
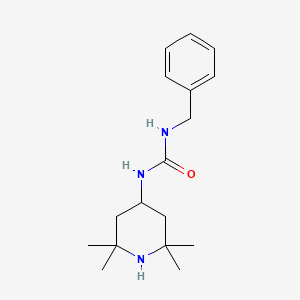


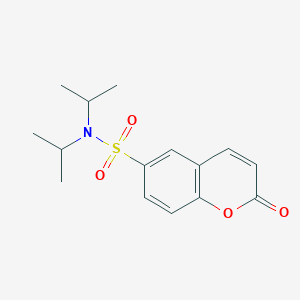
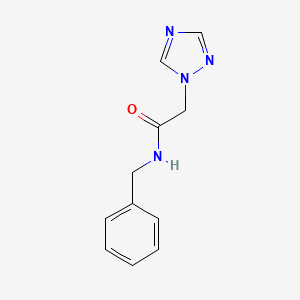
![[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7441125.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetamide](/img/structure/B7441133.png)
